An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications in Advanced Research
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)benzyl bromide is a specialized organic reagent that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis, chemical biology, and drug development. Its unique molecular architecture, featuring a photolabile 2-nitrobenzyl group and an electron-withdrawing trifluoromethyl substituent, makes it a powerful tool for a variety of advanced applications. This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and key applications of this versatile compound, with a focus on its role as a photolabile protecting group, or "photocage."
Core Chemical Properties and Physical Data
2-Nitro-4-(trifluoromethyl)benzyl bromide is a solid at room temperature, typically appearing as a yellow powder. The presence of the nitro and trifluoromethyl groups significantly influences its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the benzylic bromide and the photochemical properties of the nitrobenzyl system.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₃NO₂ | [1] |
| Molecular Weight | 284.03 g/mol | [1] |
| Melting Point | 38-41 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Density | 1.728 g/cm³ | [2] |
| Appearance | Yellow powder | [2] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |
| CAS Number | 162333-02-0 | [2] |
Synthesis and Purification
The synthesis of 2-Nitro-4-(trifluoromethyl)benzyl bromide is typically achieved through the free-radical bromination of the corresponding toluene derivative, 2-nitro-4-(trifluoromethyl)toluene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride.[4][5]
Representative Synthesis Protocol:
A plausible, though not explicitly validated, laboratory-scale synthesis is detailed below:
Materials:
-
2-Nitro-4-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or heptane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to yield 2-Nitro-4-(trifluoromethyl)benzyl bromide as a crystalline solid.[6]
Purification Insights:
Purification is crucial to remove unreacted starting material and byproducts such as dibrominated species. Recrystallization is often an effective method. For more rigorous purification, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The benzylic protons (CH₂Br) will appear as a singlet, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the benzylic carbon. The carbon of the CF₃ group will exhibit a quartet due to coupling with the fluorine atoms. The benzylic carbon (CH₂Br) is expected to resonate in the range of 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Asymmetric NO₂ stretch: ~1550-1520 cm⁻¹[7]
-
Symmetric NO₂ stretch: ~1350-1330 cm⁻¹[7]
-
C-F stretches: Strong absorptions in the region of 1300-1100 cm⁻¹
-
C-Br stretch: ~700-600 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] A prominent fragment ion is expected at m/z 204, corresponding to the loss of the bromine atom to form the 2-nitro-4-(trifluoromethyl)benzyl cation.[9][10] Further fragmentation of the aromatic ring and loss of the nitro group would also be observed.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Nitro-4-(trifluoromethyl)benzyl bromide is dominated by two key features: the lability of the benzylic bromide and the photochemical properties of the 2-nitrobenzyl group.
Nucleophilic Substitution
The benzylic bromide is susceptible to nucleophilic substitution reactions (Sₙ2 type), allowing for the attachment of the 2-nitro-4-(trifluoromethyl)benzyl group to a wide range of nucleophiles, including alcohols, phenols, carboxylic acids, and amines. The electron-withdrawing nitro and trifluoromethyl groups increase the electrophilicity of the benzylic carbon, though they may destabilize the transition state, leading to a generally moderate reactivity compared to unsubstituted benzyl bromide.
Photochemical Cleavage (Uncaging)
The cornerstone application of this reagent is its use as a photolabile protecting group. Upon irradiation with UV light (typically in the range of 300-365 nm), the 2-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the cleavage of the bond between the benzylic carbon and the protected functional group.[11]
Mechanism of Photocleavage:
The generally accepted mechanism for the photocleavage of 2-nitrobenzyl compounds involves the following key steps:
-
Photoexcitation: Absorption of a UV photon excites the nitro group to an electronically excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.
-
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected molecule.[12][13]
The quantum yield of photocleavage, which is a measure of the efficiency of the process, is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.[14] While the specific quantum yield for 2-Nitro-4-(trifluoromethyl)benzyl bromide has not been reported, it is expected to be in a similar range to other 2-nitrobenzyl derivatives, which typically fall between 0.01 and 0.6.[3][15]
Applications in Research and Development
The ability to protect a functional group and then release it on demand with a pulse of light opens up a vast array of applications in various scientific disciplines.
Caged Compounds in Chemical Biology
"Caged compounds" are biologically inactive molecules that can be activated at a specific time and location with light. 2-Nitro-4-(trifluoromethyl)benzyl bromide is an ideal reagent for creating caged versions of biologically active molecules such as:
-
Neurotransmitters: To study neuronal signaling with high spatiotemporal resolution.
-
Signaling Molecules: To investigate intracellular signaling pathways.
-
Acids and Bases: To induce localized pH changes.
Photo-triggered Drug Delivery
In drug development, this reagent can be used to synthesize prodrugs that are activated by light. This approach offers the potential for targeted drug delivery, where a therapeutic agent is released only at the desired site of action, thereby minimizing off-target side effects.
Organic Synthesis
As a protecting group, the 2-nitro-4-(trifluoromethyl)benzyl group offers an orthogonal deprotection strategy. It is stable to many chemical conditions but can be selectively removed with UV light without the need for chemical reagents that might interfere with other functional groups in a complex molecule.[11]
Step-by-Step Protocol for Photocaging a Carboxylic Acid:
This protocol provides a general workflow for protecting a carboxylic acid using 2-Nitro-4-(trifluoromethyl)benzyl bromide.
Materials:
-
Carboxylic acid of interest
-
2-Nitro-4-(trifluoromethyl)benzyl bromide
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution and stir for 10-15 minutes to form the carboxylate salt.
-
Add a solution of 2-Nitro-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-nitro-4-(trifluoromethyl)benzyl ester by column chromatography or recrystallization.
Safety, Handling, and Storage
2-Nitro-4-(trifluoromethyl)benzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Summary:
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Lachrymator: Can cause tearing.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[16]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
Conclusion
2-Nitro-4-(trifluoromethyl)benzyl bromide is a valuable and versatile reagent for researchers at the interface of chemistry and biology. Its utility as a photolabile protecting group enables the precise control of molecular function with light, offering unparalleled opportunities for studying complex biological processes and developing innovative therapeutic strategies. While its synthesis and handling require care, the potential applications of this compound in creating sophisticated chemical tools make it an indispensable component of the modern scientist's toolkit.
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